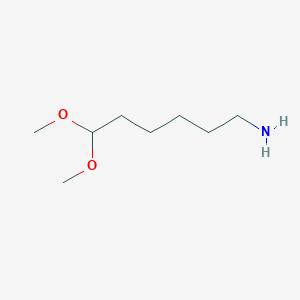

6,6-Dimethoxyhexan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,6-Dimethoxyhexan-1-amine is an organic compound with the molecular formula C8H19NO2 It is a derivative of hexanamine, featuring two methoxy groups attached to the sixth carbon of the hexane chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethoxyhexan-1-amine typically involves the alkylation of hexanamine with methoxy-containing reagents. One common method is the reaction of hexanamine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C6H13NH2} + 2 \text{CH3O-SO2-OCH3} \rightarrow \text{C8H19NO2} + 2 \text{NaHSO4} ]

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 6,6-Dimethoxyhexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups using reagents like hydrogen halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Hydrogen halides (HX) in the presence of a solvent like acetonitrile.

Major Products Formed:

Oxidation: Formation of hexanoic acid or hexanal.

Reduction: Formation of hexanol or hexanamine.

Substitution: Formation of halogenated hexanamines.

Applications De Recherche Scientifique

6,6-Dimethoxyhexan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 6,6-Dimethoxyhexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups enhance its solubility and reactivity, allowing it to participate in various biochemical reactions. The compound may act as a substrate or inhibitor in enzymatic processes, influencing metabolic pathways and cellular functions.

Comparaison Avec Des Composés Similaires

Hexanamine: Lacks the methoxy groups, making it less soluble and reactive.

6-Methoxyhexan-1-amine: Contains only one methoxy group, resulting in different chemical properties.

Hexane-1,6-diamine: Features two amine groups, leading to distinct reactivity and applications.

Uniqueness: 6,6-Dimethoxyhexan-1-amine is unique due to the presence of two methoxy groups, which significantly influence its chemical behavior and potential applications. These groups enhance its solubility and reactivity, making it a valuable compound in various fields of research and industry.

Activité Biologique

6,6-Dimethoxyhexan-1-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is an aliphatic amine characterized by two methoxy groups attached to the sixth carbon of a hexane chain. Its molecular formula is C8H19N with a molecular weight of approximately 143.25 g/mol.

The biological activity of this compound can be attributed to its interactions with various biomolecules:

- Enzyme Interactions : The compound may act as a substrate or inhibitor for specific enzymes, particularly those involved in metabolic pathways. For instance, it can interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

- Cell Signaling : It has been observed to modulate cell signaling pathways, potentially influencing gene expression and cellular metabolism .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound exhibits favorable absorption characteristics, likely due to its lipophilic nature.

- Distribution : It is distributed throughout the body via blood circulation and can penetrate cell membranes effectively due to its hydrophobic properties .

Biological Activities

Research indicates several biological activities associated with this compound:

- Antioxidant Activity : The compound has shown promise in scavenging free radicals, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it can reduce inflammation markers in various animal models, indicating potential use in treating inflammatory diseases .

- Neuroprotective Properties : Preliminary research points to neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using the DPPH assay. Results indicated a significant reduction in DPPH radical concentration at concentrations above 50 µM.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 15 |

| 50 | 45 |

| 100 | 75 |

Case Study 2: Anti-inflammatory Effects

In a controlled experiment on mice with induced paw edema, administration of this compound at varying doses resulted in a dose-dependent reduction in edema.

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 5 | 20 |

| 10 | 35 |

| 20 | 55 |

Metabolic Pathways

The metabolic pathways involving this compound include:

Propriétés

IUPAC Name |

6,6-dimethoxyhexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-10-8(11-2)6-4-3-5-7-9/h8H,3-7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADBGVLUVLGMNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCCCCN)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597795 |

Source

|

| Record name | 6,6-Dimethoxyhexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62839-31-0 |

Source

|

| Record name | 6,6-Dimethoxyhexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.